molecular formula C10H9N3O4 B12443634 3-(4-Methoxy-3-nitrophenyl)-1,2-oxazol-5-amine

3-(4-Methoxy-3-nitrophenyl)-1,2-oxazol-5-amine

Cat. No.: B12443634
M. Wt: 235.20 g/mol
InChI Key: LFZFIYUMBYONMT-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-nitrophenyl)-1,2-oxazol-5-amine is a chemical compound with a unique structure that includes a methoxy group, a nitro group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-nitrophenyl)-1,2-oxazol-5-amine typically involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to cyclization reactions to form the oxazole ring. The reaction conditions often include the use of strong acids or bases, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the involvement of potentially hazardous reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-nitrophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(4-Methoxy-3-nitrophenyl)-1,2-oxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-nitrophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring may also play a role in binding to biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-3-nitrophenyl)-1,2-oxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

3-(4-methoxy-3-nitrophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C10H9N3O4/c1-16-9-3-2-6(4-8(9)13(14)15)7-5-10(11)17-12-7/h2-5H,11H2,1H3

InChI Key

LFZFIYUMBYONMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)N)[N+](=O)[O-]

Origin of Product

United States

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